Azetomycin II - 59481-55-9

Azetomycin II

Catalog Number: EVT-14301793
CAS Number: 59481-55-9
Molecular Formula: C60H82N12O16
Molecular Weight: 1227.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Azetomycin II is a macrolide antibiotic derived from azithromycin, which is used to treat various bacterial infections. It belongs to the azalide subclass of macrolides, characterized by a 15-membered lactone ring with a nitrogen atom replacing a carbonyl group. This structural modification enhances its pharmacological properties, including increased stability and tissue penetration compared to other macrolides . Azetomycin II is recognized for its broad-spectrum antibacterial activity and is primarily indicated for respiratory, genitourinary, and enteric infections .

Source

Azetomycin II is synthesized from azithromycin, which was first approved by the FDA in 1991. It is derived from the natural product erythromycin but has been chemically modified to improve its efficacy and reduce side effects .

Classification
  • Type: Small Molecule
  • Drug Class: Macrolide Antibiotic
  • Chemical Formula: C38H72N2O12
  • Molecular Weight: 748.996 g/mol .
Synthesis Analysis

Methods

The synthesis of azetomycin derivatives typically involves several key reactions, including acylation and carbamoylation. For instance, hybrid molecules can be created through acylation of azithromycin's hydroxy group followed by carbamoylation using N,N-carbonyldiimidazole under mild heating conditions .

Technical Details

  1. Acylation: The 2′-hydroxy group of azithromycin is acylated using acetic anhydride in the presence of a base such as triethylamine.
  2. Carbamoylation: The resulting compound undergoes carbamoylation at the 4″-position using N,N-carbonyldiimidazole, leading to the formation of cyclic carbonates.
  3. Purification: The final products are purified using chromatography techniques, although this step can yield low returns due to purification difficulties .
Molecular Structure Analysis

Structure

Azetomycin II has a complex molecular structure characterized by a 15-membered lactone ring and various functional groups that contribute to its biological activity. The specific stereochemistry and substituents play crucial roles in its pharmacological properties.

Data

  • IUPAC Name: (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-2-ethyl-3,4,10-trihydroxy-13-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one .
Chemical Reactions Analysis

Azetomycin II participates in various chemical reactions that enhance its antibacterial properties. Notably:

  1. Acylation Reactions: These reactions modify hydroxyl groups to enhance stability.
  2. Carbamoylation Reactions: These reactions introduce new functional groups that can improve interaction with bacterial ribosomes.
  3. Epimerization: Some synthetic routes may involve epimerization processes that alter stereochemistry and potentially affect biological activity .
Mechanism of Action

Azetomycin II exerts its antibacterial effect primarily through inhibition of bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome and obstructs peptide chain elongation during translation. This action leads to bacteriostatic effects against susceptible bacteria.

Process

  1. Binding: Azetomycin II binds to the ribosomal RNA within the 50S subunit.
  2. Inhibition: This binding prevents the translocation of peptides during protein synthesis.
  3. Outcome: The result is a reduction in bacterial growth and replication .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in organic solvents but less so in water.

Chemical Properties

  • Stability: Azetomycin II is stable under acidic conditions but may degrade under extreme pH levels.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for macrolides.

Relevant data include:

  • Bioavailability: Approximately 38% for oral formulations.
  • Half-life: Approximately 68 hours due to extensive tissue distribution .
Applications

Azetomycin II has several important scientific uses:

  1. Antibacterial Therapy: It is primarily used for treating respiratory infections and other bacterial diseases.
  2. Research Applications: Used in studies investigating antibiotic resistance mechanisms and developing new hybrid antibiotics.
  3. Combination Therapy: It may be used alongside other antibiotics to enhance therapeutic efficacy against resistant strains .
Historical Development and Classification of Azithromycin as a Macrolide Derivative

Discovery and Early Structural Modifications in Macrolide Antibiotics

The foundation of azithromycin’s development lies in the broader history of macrolide antibiotics, beginning with the 1952 isolation of erythromycin A from Saccharopolyspora erythraea. Erythromycin, a 14-membered macrolactone ring decorated with desosamine and cladinose sugars, exhibited potent activity against Gram-positive bacteria and became a critical alternative for penicillin-allergic patients [2] [4]. However, its clinical utility was hampered by significant limitations:

  • Acid instability: Rapid degradation in gastric acid into inactive anhydro- and spiroketal forms
  • Poor bioavailability: Low oral absorption (15–20%) and erratic pharmacokinetics
  • Gastrointestinal intolerance: Frequent dose-limiting side effects (nausea, cramps) [6] [8]

Initial efforts to overcome these deficiencies focused on semisynthetic modifications:

  • O-Methylation (Clarithromycin): Introduction of a 6-O-methyl group improved acid stability and bioavailability but retained erythromycin’s narrow spectrum [2] [8].
  • Oxime formation (Roxithromycin): Conversion of the C9 ketone to a 9-(O)-(2-methoxyethoxy)methyl oxime enhanced acid stability but provided limited pharmacokinetic benefits [9].

These first-generation modifications demonstrated that targeted chemical alterations could address specific deficiencies but failed to comprehensively improve the macrolide profile [7].

Azithromycin’s Emergence as a Semisynthetic Azalide: Key Innovations in the 1980s–1990s

Azithromycin emerged from systematic structural exploration at Pliva Pharmaceuticals (Croatia) in 1980, culminating in a patent filed in 1981. The discovery team, led by Dr. Slobodan Đokić, employed a four-step semisynthetic pathway starting from erythromycin A:

  • Oxime formation: Erythromycin reacted with hydroxylamine hydrochloride to form erythromycin A 9-(E)-oxime
  • Beckmann rearrangement: Treatment with p-toluenesulfonyl chloride transformed the oxime into a 9-deoxo-9a-aza-9a-methyl-9a-homoerythromycin A 6,9-iminoether
  • Reductive ring expansion: Selective reduction of the iminoether produced the 15-membered ring structure with an embedded secondary amine
  • N-Methylation: Dimethylation of the amine yielded azithromycin [6]

Table 1: Key Structural Innovations in Azithromycin

Structural FeatureChemical ModificationFunctional Consequence
Ring expansion14→15 atoms with nitrogen insertionEnhanced acid stability & tissue penetration
C9-C10 double bond removalSaturation of erythromycin’s olefinElimination of acid-catalyzed inactivation
Tertiary amine at N-9aDimethylation of ring-expanded nitrogenImproved cellular accumulation via ion trapping

This strategic redesign achieved three breakthroughs:

  • Unprecedented acid stability: The absence of C9 carbonyl and C6 hydroxyl groups prevented ketalization in acidic environments [6].
  • Extended spectrum: Activity against Gram-negative bacteria (Haemophilus influenzae, Moraxella catarrhalis) due to improved outer membrane penetration [1] [4].
  • Unique pharmacokinetics: Rapid tissue distribution (volume of distribution: 31 L/kg) and prolonged half-life (68 hours) enabling once-daily dosing [1] [8].

Pfizer’s licensing and development led to global approval (Zithromax®) in 1991, establishing azithromycin as the first "azalide" subclass macrolide [6].

Comparative Analysis of Azithromycin and Erythromycin: Structural and Functional Divergence

Table 2: Structural and Functional Comparison of Erythromycin vs. Azithromycin

PropertyErythromycinAzithromycin
Core Structure14-membered lactone15-membered azalide with tertiary amine
Molecular FormulaC₃₇H₆₇NO₁₃C₃₈H₇₂N₂O₁₂
Sugar MoietiesDesosamine + cladinoseDesosamine only (cladinose lost in rearrangement)
Acid StabilityLow (forms inactive anhydro forms)High (no ketalization)
Bioavailability15–20%37%
Protein Binding70–90%7–51% (concentration-dependent)
Tissue Half-life1.5–3 hours68 hours
Antibacterial SpectrumPrimarily Gram-positiveGram-positive + Gram-negative (e.g., H. influenzae)

Mechanistically, both antibiotics inhibit protein synthesis by binding to the 50S ribosomal subunit at the nascent peptide exit tunnel (NPET). However, crystallographic studies reveal critical differences:

  • Binding site: Azithromycin forms additional hydrogen bonds with A2058 and A2059 nucleotides of 23S rRNA due to conformational flexibility from ring expansion [4] [7].
  • Inhibition dynamics: While erythromycin blocks early elongation (<5 amino acids), azithromycin permits synthesis of longer oligopeptides (6–8 amino acids) before stalling—a "two-step inhibition" process [4].
  • Subcellular distribution: Azithromycin’s dicationic nature facilitates concentration in lysosomes (10,000:1 cell-to-extracellular ratio) and transport to infection sites via phagocytes [8].

Functionally, azithromycin’s modifications translate to clinical advantages:

  • Enhanced tissue penetration: Lung concentrations reach 100x serum levels versus erythromycin’s 5–10x [1] [8].
  • Intracellular efficacy: Superior accumulation in macrophages (>20x erythromycin) provides efficacy against Chlamydia, Legionella, and Mycobacterium avium complex [4] [8].
  • Reduced drug interactions: Unlike erythromycin, azithromycin does not inhibit cytochrome P450 3A4, minimizing interactions with CYP3A4 substrates [3].

Table 3: Classification of Macrolides/Azalides by Chemical Generation

GenerationRepresentativesCore Ring SizeKey Structural FeaturesEra
FirstErythromycin, Spiramycin14-/16-memberedLactone + cladinose/desosamine1950s–1970s
SecondClarithromycin, Roxithromycin14-membered6-O-methylation; C9 oxime modifications1980s
AzalideAzithromycin15-memberedRing-expanded with methylated nitrogen1980s–present
KetolideTelithromycin14-membered3-Keto group; carbamate extension2000s

The structural evolution from erythromycin to azithromycin exemplifies how rational chemical redesign can overcome inherent pharmacological limitations while expanding therapeutic utility—a paradigm that continues to guide antibiotic development today [5] [10].

Properties

CAS Number

59481-55-9

Product Name

Azetomycin II

IUPAC Name

2-amino-4,6-dimethyl-3-oxo-1-N,9-N-bis[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.2.0]octadecan-6-yl]phenoxazine-1,9-dicarboxamide

Molecular Formula

C60H82N12O16

Molecular Weight

1227.4 g/mol

InChI

InChI=1S/C60H82N12O16/c1-25(2)40-57(82)71-21-19-34(71)55(80)67(13)23-36(73)69(15)46(27(5)6)59(84)86-31(11)42(53(78)63-40)65-51(76)33-18-17-29(9)49-44(33)62-45-38(39(61)48(75)30(10)50(45)88-49)52(77)66-43-32(12)87-60(85)47(28(7)8)70(16)37(74)24-68(14)56(81)35-20-22-72(35)58(83)41(26(3)4)64-54(43)79/h17-18,25-28,31-32,34-35,40-43,46-47H,19-24,61H2,1-16H3,(H,63,78)(H,64,79)(H,65,76)(H,66,77)

InChI Key

PWHNEQXRWYMVQG-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(=O)NC(C(=O)N2CCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.